2-Chloro-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-6-13(17)15-7-11(9-16)12(8-15)10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJHFBAVCSZIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCl)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one, also known by its CAS number 2098132-06-8, is a compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound possesses a pyrrolidine structure, which is known to interact with various biological targets. Its biological activity can be attributed to the following mechanisms:
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in neurotransmitter metabolism, suggesting a possible mechanism for enhancing synaptic transmission.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities:
Case Studies
Several studies have highlighted the biological effects of related compounds:
- Study on Anticonvulsant Properties : A study demonstrated that pyrrolidine derivatives could significantly reduce seizure frequency in animal models, suggesting that this compound may share similar properties .
- Neuroprotection Research : In vitro studies indicated that compounds with similar structures provided neuroprotection against oxidative stress, supporting their potential use in neurodegenerative diseases .
Safety and Toxicology
Preliminary safety assessments indicate that while the compound exhibits promising biological activity, its safety profile needs thorough evaluation through toxicological studies to understand its potential side effects and therapeutic index.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Divergence
- Core Heterocycle: The target compound’s pyrrolidine ring offers a balance of conformational flexibility and steric bulk, contrasting with the piperazine in (more rigid) or the pyrazole in (planar and aromatic).
Substituent Effects :
- The hydroxymethyl group in the target compound introduces hydrogen-bonding capability, unlike the pyrimidine in or the dichlorophenyl in , which prioritize hydrophobic interactions.
- The phenyl group at position 4 may enhance π-π stacking in biological targets, similar to the 4-chlorophenyl group in .
Chloroacetyl Reactivity :
Physicochemical Properties
Preparation Methods
Reaction Scheme
The key step involves the conversion of an α-chloro-substituted acetophenone derivative (e.g., alpha-chloro-3-hydroxyacetophenone) into the corresponding (S)-2-chloro-1-(3-hydroxyphenyl)ethanol intermediate, which is structurally analogous to the target compound but without the pyrrolidine substitution. This intermediate can then be further functionalized to introduce the pyrrolidine ring or hydroxymethyl groups.
- Catalyst: Ketoreductase enzyme with a specific amino acid sequence (SEQ ID No. 2)
- Substrate: Alpha-chloro-3-hydroxyacetophenone
- Cofactor: NADP+, NADPH, NAD+, or NADH
- Solvent system: Water/isopropanol mixed solution (volume ratio ~1:0.8-1.2)
- Reaction conditions: Temperature 24-45 °C, reaction time 5-36 hours
Enzyme Preparation and Use
- The ketoreductase enzyme is produced by genetically engineered microorganisms such as Saccharomyces cerevisiae or Escherichia coli.
- Enzyme powder or whole cells containing ketoreductase are used as biocatalysts.
- Enzyme preparation involves fermentation, cell harvesting, ultrasonic disruption, centrifugation, freeze-drying, and powdering.
Reaction Procedure and Scale-Up
| Parameter | Laboratory Scale Example | Hectogram Scale Example | Kilogram Scale Example |
|---|---|---|---|
| Substrate (alpha-chloro-3-hydroxyacetophenone) | 1.5 g | 320 g | 7.0 kg |
| Isopropanol | 4 mL | 420 mL | 13 L |
| Ketoreductase enzyme | 0.2 g enzyme powder | 50 g ketoreductase cells | 0.28 kg enzyme powder |
| Cofactor (NADP) | 1 mg | Not specified | 2.5 g |
| Buffer pH | 6.9 | 7.5 | 7.8 |
| Temperature | 28 °C | 38 °C | 40 °C |
| Reaction time | 24 hours | 22 hours | Not specified (approx. 24 h) |
| Conversion rate (HPLC) | 99.7% | 99.5% | 99.7% |
| Enantiomeric excess (ee) | 100% (S-form) | 100% (S-form) | 100% (S-form) |
The process yields high conversion (>99%) and excellent stereoselectivity (ee = 100%) for the S-enantiomer, demonstrating the enzyme's efficiency and the method's scalability.
Advantages of the Enzymatic Method
- High stereoselectivity and purity of the product
- Mild reaction conditions (aqueous phase, moderate temperature)
- Environmentally friendly and atom-efficient process
- Easy product separation and purification
- Feasibility for industrial-scale production
Chemical Synthesis of α-Haloketone Precursors
The starting α-chloro ketone intermediates such as 2-chloro-1-(3-hydroxyphenyl)ethanone are synthesized through classical organic synthesis routes involving halogenation of acetophenone derivatives.
Halogenation of Acetophenone Derivatives
- Substrate: 3-hydroxyacetophenone or related phenyl ketones
- Reagents: Chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2)
- Conditions: Controlled temperature and solvent to avoid over-chlorination or side reactions
This step produces α-chloroketones which serve as substrates for enzymatic reduction.
Structural and Spectroscopic Characterization
- The α-chloroketone intermediate is planar, with strong intramolecular hydrogen bonding stabilizing the structure.
- Characterization by X-ray crystallography confirms molecular planarity and hydrogen bonding patterns.
- Spectroscopic data (NMR, IR, UV-Vis) support the purity and identity of the synthesized α-chloroketone.
Integration into the Target Compound Synthesis
The enzymatically prepared chiral chlorohydrin intermediate can be further reacted with pyrrolidine derivatives bearing phenyl and hydroxymethyl substituents to form the final compound this compound.
- This step typically involves nucleophilic substitution or reductive amination reactions.
- Protecting groups and selective functional group transformations are employed to achieve regio- and stereoselectivity.
- Optimization of reaction conditions ensures retention of stereochemistry introduced by the enzymatic step.
Summary Table of Preparation Methods
| Step | Method/Technique | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| α-Chloroketone synthesis | Chemical halogenation | 3-hydroxyacetophenone + NCS | α-Chloro-3-hydroxyacetophenone |
| Enzymatic reduction | Ketoreductase-catalyzed reduction | Ketoreductase enzyme, NADP+, buffer, water/isopropanol, 24-40 °C | (S)-2-chloro-1-(3-hydroxyphenyl)ethanol with >99% conversion, 100% ee |
| Pyrrolidine ring introduction | Nucleophilic substitution or reductive amination | Pyrrolidine derivatives, suitable solvents, catalysts | Formation of this compound |
Q & A
Q. Table 1: Representative Yields and Conditions
| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(hydroxymethyl)-4-phenylpyrrolidine | THF | 0–5 | 45 | |
| 4-phenylpyrrolidine derivative | DCM | RT | 62 |
Basic: How can purity and structural integrity be validated post-synthesis?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity.
- Spectroscopy :
Advanced: What crystallographic methods are suitable for resolving this compound’s 3D structure?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol/water. Use SHELXL for refinement, focusing on:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXTL software is recommended for data processing .
Advanced: How can computational modeling (DFT) predict reactivity or intermolecular interactions?
Methodological Answer:
- Geometry optimization : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model the ground-state structure.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., chloroacetyl carbon as an electrophilic center).
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Data Contradiction: How to address discrepancies in reported physical properties (e.g., melting points)?
Methodological Answer:
Discrepancies may arise from impurities or polymorphic forms. Mitigation strategies:
- Reproducibility : Standardize recrystallization solvents (e.g., ethanol vs. acetone).
- DSC analysis : Use differential scanning calorimetry to detect polymorphs.
- Cross-validation : Compare NMR and IR data with literature (e.g., hydroxymethyl peaks in vs. pyrrolidine derivatives in ) .
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
- Toxicity : Classified as a Category 4 acute toxin (oral/dermal/inhalation). Use fume hoods and PPE (nitrile gloves, lab coat).
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .
Basic: What solvent systems optimize reaction efficiency and product stability?
Methodological Answer:
- Polar aprotic solvents : THF or DMF enhance nucleophilicity of the pyrrolidine nitrogen.
- Avoid protic solvents : Methanol/water may hydrolyze the chloroacetyl group.
- Stability tests : Monitor degradation via TLC (Rf shifts) over 24 hours in different solvents .
Advanced: How to design SAR studies for derivatives targeting biological activity?
Methodological Answer:
- Structural modifications : Replace the hydroxymethyl group with methoxy or halogen substituents.
- Bioassays : Test antimicrobial activity (e.g., MIC against S. aureus) or enzyme inhibition (e.g., kinases).
- Data correlation : Use QSAR models to link electronic parameters (Hammett σ) with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
